5-Methyl-4-thiouridine

描述

Significance of Post-Transcriptional RNA Modifications in Biological Regulation and Cellular Function

The major types of post-transcriptional modifications include the addition of a 5' cap and a 3' poly-A tail, as well as RNA splicing. wikipedia.org The 5' cap is essential for the transport of messenger RNA (mRNA) from the nucleus to the cytoplasm and protects the mRNA from degradation. nowgonggirlscollege.co.inwikipedia.org Similarly, the poly-A tail, a long chain of adenine (B156593) nucleotides, enhances the stability and translational efficiency of mRNA. wikipedia.orgfiveable.me RNA splicing is a critical process that removes non-coding regions (introns) and joins the coding regions (exons), often in various combinations through alternative splicing, which allows a single gene to produce multiple protein variants. wikipedia.orgfiveable.me

Beyond these processes, there is a vast array of chemical modifications, such as methylation, pseudouridylation, and acetylation, that fine-tune RNA's role in the cell. fiveable.menih.gov These modifications can influence mRNA stability, its export from the nucleus, and how efficiently it is translated into protein. fiveable.me They can also alter the three-dimensional structure of RNA, which in turn affects its interactions with proteins and other nucleic acids. fiveable.me For instance, modifications in transfer RNAs (tRNAs) and ribosomal RNAs (rRNAs) are vital for ensuring the accuracy and speed of protein synthesis. fiveable.me The dysregulation of these RNA modifications has been implicated in a range of diseases, highlighting their importance in maintaining cellular health. frontiersin.org

Overview of Thionucleosides as a Class of Chemically Modified Nucleosides in Nucleic Acid Research

Thionucleosides are a specific class of modified nucleosides where an oxygen atom in the sugar ring or the nucleobase is replaced by a sulfur atom. researchgate.netthieme-connect.com This substitution has garnered significant interest in nucleic acid research and pharmaceutical science due to the unique chemical and biological properties it imparts. researchgate.netthieme-connect.com The replacement of oxygen with the bioisosteric sulfur atom can lead to notable, and sometimes unexpected, changes in the biological activity of the nucleoside. researchgate.net

First synthesized in the 1960s, thionucleosides have been explored for their potential as therapeutic agents. thieme-connect.comacs.org They are found naturally, though exclusively in transfer RNA (tRNA), with bacteria generally having a higher concentration of these compounds than other organisms. semanticscholar.org In nature, the sulfur atom can be found in pyrimidines as a thio group (>C=S) or in purines as a methylthio group (-S-CH3). semanticscholar.org

In the laboratory, the synthesis of various thionucleosides has been a focus of organic chemists, leading to the development of analogs with potential antiviral and anticancer properties. researchgate.netthieme-connect.comrsc.org The incorporation of a sulfur atom can affect the molecule's stability, how it binds to other molecules, and its resistance to degradation by enzymes. nih.govnih.gov For example, thionucleosides incorporated into DNA or RNA strands can alter the thermal stability of nucleic acid duplexes and have been used as photoaffinity labels to study the structure of complex biological machinery like ribosomes and spliceosomes. nih.govnih.gov

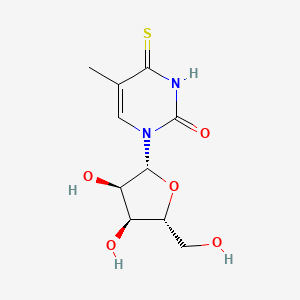

Definition and Structural Context of 5-Methyl-4-thiouridine as a Synthetic Nucleoside Analog

This compound is a synthetic, or man-made, nucleoside analog. cymitquimica.com This means it is a modified version of a natural nucleoside, which are the fundamental building blocks of nucleic acids like DNA and RNA. Specifically, it is a derivative of uridine (B1682114), one of the four main nucleosides in RNA.

The structure of this compound is characterized by two key modifications to the standard uridine molecule:

A methyl group (CH₃) is attached at the 5th position of the pyrimidine (B1678525) base (the uracil (B121893) part).

A sulfur atom replaces the oxygen atom at the 4th position of the pyrimidine base.

These alterations place it within the class of thionucleosides. ebiohippo.com It has been investigated for its potential as an inhibitor of RNA polymerase, an enzyme crucial for the synthesis of RNA. cymitquimica.com

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H14N2O5S | guidechem.com |

| Molecular Weight | 274.3 g/mol | guidechem.com |

| CAS Number | 49555-43-3 | guidechem.com |

This compound is classified as a 4'-thionucleoside, often abbreviated as thNA. rsc.orgrsc.org This classification specifically refers to nucleoside analogs where the oxygen atom at the 4' position of the furanose (sugar) ring has been replaced by a sulfur atom. rsc.orgnih.gov This structural modification has been a subject of considerable research since the first synthesis of 4'-thionucleosides in the 1960s. acs.org

The substitution of the 4'-oxygen with sulfur can significantly impact the molecule's properties. nih.gov For instance, incorporating 4'-thionucleosides into DNA or RNA can alter their hybridization properties and increase their resistance to degradation by certain enzymes. nih.govoup.com The synthesis of 4'-thionucleosides, including 5-methyl-4'-thiouridine, has been an active area of research, with various synthetic routes developed to produce these compounds for further study. rsc.orgnih.govrsc.org

Structure

3D Structure

属性

分子式 |

C10H14N2O5S |

|---|---|

分子量 |

274.30 g/mol |

IUPAC 名称 |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one |

InChI |

InChI=1S/C10H14N2O5S/c1-4-2-12(10(16)11-8(4)18)9-7(15)6(14)5(3-13)17-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,18)/t5-,6-,7-,9-/m1/s1 |

InChI 键 |

IXDWFVOGUMAKFI-JXOAFFINSA-N |

手性 SMILES |

CC1=CN(C(=O)NC1=S)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |

规范 SMILES |

CC1=CN(C(=O)NC1=S)C2C(C(C(O2)CO)O)O |

产品来源 |

United States |

Molecular and Cellular Interactions of 5 Methyl 4 Thiouridine

Enzymatic Interactions and Biotransformation Pathways

Early research into the enzymatic processing of thiated uridine (B1682114) derivatives provided foundational insights into their behavior as substrates for polymerizing enzymes. A key study investigated the enzymatic polymerization of S4-methyl-4-thiouridine 5'-diphosphate using Polynucleotide Phosphorylase from Escherichia coli. nih.gov This enzyme, a bifunctional protein with both polymerase and nuclease activity, can polymerize nucleoside diphosphates into RNA-like polymers.

The study demonstrated that S4-methyl-4-thiouridine 5'-diphosphate serves as a substrate for the polymerase activity of polynucleotide phosphorylase, leading to the synthesis of a polynucleotide chain, poly(S4-methyl-4-thiouridine). nih.gov This enzymatic reaction confirmed that the substitution of the oxygen atom at the C4 position with a methylated sulfur group does not abolish its recognition and processing by this bacterial RNA polymerase. The characteristics of this enzymatic polymerization were explored through methods including spectrophotometry and fluorometry. nih.gov

Table 1: Summary of Enzymatic Polymerization Findings

| Parameter | Finding | Source |

|---|---|---|

| Enzyme | Polynucleotide Phosphorylase (Escherichia coli) | nih.gov |

| Substrate | S4-methyl-4-thiouridine 5'-diphosphate | nih.gov |

| Product | Poly(S4-methyl-4-thiouridine) | nih.gov |

| Significance | Demonstrates that the methylated thionucleoside diphosphate (B83284) is a substrate for enzymatic polymerization into a polynucleotide. | medchemexpress.com |

Beyond polymerization, 5-Methyl-4-thiouridine is subject to processing by various nucleoside-modifying enzymes, which is crucial for its activation, degradation, or function within the cell. As a nucleoside analog, its metabolic pathway can intersect with those of natural pyrimidines.

One documented biotransformation pathway involves the enzyme uracil (B121893) phosphoribosyltransferase, which converts this compound into 5-methyluracil. cymitquimica.com This product can then undergo spontaneous hydrolysis to form thymine. cymitquimica.com Furthermore, thionucleobases like 4-thiouracil, a related compound, are known to be used as intrinsic photolabels to study the structure of RNA and its interactions with proteins. researchgate.net

The broader context of tRNA modification provides significant insight. Thiouridines are a class of naturally occurring modified nucleosides found in tRNA across all domains of life. mdpi.commdpi.com For instance, 5-methyl-2-thiouridine (B1588163) (m5s2U) is found in the tRNAs of hyperthermophilic species like Thermus thermophilus and is believed to enhance the thermal stability of the tRNA tertiary structure. nih.gov The biosynthesis and removal of these modifications are tightly regulated by a suite of enzymes. mdpi.comnih.gov Enzymes such as 4-thiouridine (B1664626) synthetase (ThiI in E. coli) are responsible for the initial thiolation of uridine within tRNA molecules. oup.comnih.gov While this compound itself is not a common natural modification, its structure suggests potential interactions with the enzymes of these pathways, either as a substrate or as an inhibitor. For example, various uridine analogues are known to be competitive inhibitors of uridine phosphorylase. researchgate.net

Investigation of Biological Activities as a Nucleoside Analog

As a synthetic nucleoside analog, this compound has been investigated for its potential pharmacological activities, particularly in fields that rely on interfering with nucleic acid metabolism.

This compound is classified as a purine (B94841) or adenosine (B11128) analogue and belongs to a class of compounds with established therapeutic applications. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy. researchgate.net Their mechanism of action often relies on the inhibition of DNA and RNA synthesis or the induction of apoptosis following their incorporation into nucleic acids. medchemexpress.commedchemexpress.com

Purine nucleoside analogs, as a class, exhibit broad antitumor activity, particularly against indolent lymphoid malignancies. medchemexpress.commedchemexpress.commedchemexpress.com The research into related 4'-thionucleosides supports this potential. For instance, a series of 2'-deoxy-4'-thiopyrimidine nucleosides have been synthesized and evaluated for their antiviral activity against Herpes simplex virus (HSV-1, HSV-2) and Varicella zoster virus. beilstein-journals.org Similarly, 4'-thio-5-fluorouridine, a related analog, was found to inhibit the growth of leukemia L1210 cells at micromolar concentrations. nih.gov These findings suggest that the 4'-thio scaffold, which includes compounds like this compound, is a promising area for the discovery of new therapeutic agents. The potential for these compounds to be developed as leads in drug discovery programs is significant, warranting further investigation into their specific targets and mechanisms. ontosight.ai

The introduction of this compound into biological systems can modulate various cellular processes, primarily by interfering with nucleic acid and protein synthesis. As a nucleoside analog, it can be recognized by cellular enzymes and exert inhibitory effects.

Research has shown that this compound inhibits polymerase activity both in vitro and in vivo. cymitquimica.com Specific inhibitory concentrations have been reported, highlighting its potency against key enzymes involved in nucleic acid replication and transcription. cymitquimica.com

Table 2: Inhibitory Activity of this compound

| Enzyme Target | IC50 Value | Source |

|---|---|---|

| DNA polymerase I (calf thymus) | 1.5 µM | cymitquimica.com |

Furthermore, studies on related compounds provide clues to other potential cellular effects. For example, 4'-thio-5-fluorouridine was observed to decrease the total protein content in S. faecium cells more markedly than it affected RNA or DNA content, suggesting a potential disruption of translation. nih.gov This aligns with the known roles of naturally occurring modified thiouridines in tRNA, which are critical for regulating gene expression and protein synthesis. nih.govcymitquimica.com Modifications in tRNA, such as 5-methyluridine (B1664183) (m5U), can modulate the translocation step of the ribosome during protein synthesis, thereby impacting gene expression. pnas.orgbiorxiv.org The structural similarities suggest that this compound could likewise influence the stability, function, and folding of RNA molecules, leading to downstream effects on cellular processes. cymitquimica.com

Applications and Methodological Development Utilizing Thiouridine Analogs with Considerations for 5 Methyl 4 Thiouridine

Incorporation into Nucleic Acids for Research Probes

The strategic incorporation of thiouridine analogs into synthetic nucleic acids allows for the creation of powerful probes for a variety of research applications. These modified oligonucleotides serve as versatile tools for investigating the intricate world of RNA-protein interactions and for the specific detection of nucleic acid sequences.

Photo-Crosslinking Applications in RNA-Protein Interaction Studies

Thiouridine analogs, such as 4-thiouridine (B1664626) (4sU), are widely employed as photoaffinity probes to elucidate RNA-protein interactions. nih.govnih.gov When incorporated into an RNA molecule, the thione group of 4sU can be activated by long-wave UV light (around 360 nm) to form a covalent crosslink with an interacting amino acid residue on a binding protein. jenabioscience.com This "zero-distance" crosslinking provides high-resolution mapping of RNA-protein contact sites. researchgate.net

The use of 4sU is advantageous over direct UV crosslinking of unmodified RNA at shorter wavelengths (254 nm) because it is significantly more efficient and less damaging to the RNA molecule. nih.govjenabioscience.com This enhanced photoreactivity allows for the capture of transient or weak interactions that might otherwise be missed. A prominent application of this technology is Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP), a high-throughput method used to identify the binding sites of RNA-binding proteins across the transcriptome. jenabioscience.commpg.de In this technique, cells are cultured in the presence of 4sU, which is incorporated into newly synthesized RNA. jenabioscience.com Subsequent UV irradiation in vivo covalently links the RNA to its binding proteins, enabling their isolation and the sequencing of the bound RNA fragments. jenabioscience.com

While much of the foundational work has been done with 4-thiouridine, the principles extend to other analogs like 5-Methyl-4-thiouridine. The addition of a methyl group at the 5-position could subtly influence the photochemical properties or the local structure of the RNA, potentially affecting crosslinking efficiency or specificity. Further research into derivatives like 5-fluoro-2′-O-methyl-4-thiouridine highlights the ongoing development of these probes for enhanced photoreactivity and specific applications. nih.govnih.gov The efficiency of photochemical crosslinking is typically in the range of 5% to 45%. oup.com

Design of Oligonucleotide Probes for Specific Nucleic Acid Sequence Detection

Oligonucleotides containing thiouridine analogs can be designed as specific probes for the detection of DNA and RNA sequences. nih.govrsc.org The unique properties of these analogs can be harnessed to generate a signal upon hybridization to a target sequence. For instance, probes containing 5-fluoro-2′-O-methyl-4-thiouridine (FSU) have been developed for the fluorescent detection of specific DNA sequences. nih.govnih.gov Upon photoexcitation, FSU can react with a nearby thymine residue in the complementary strand to form a fluorescent interstrand crosslink, providing a detectable signal. nih.gov

The design of such probes requires careful consideration to avoid potential issues that could affect their efficiency and specificity. nih.gov One such issue is the possibility of intrastrand photo-crosslinking, where the photoactivated thiouridine analog reacts with another base within the same oligonucleotide probe. nih.govnih.gov This can lead to a false-positive signal. Research has shown that FSU can react with distant thymine and cytosine residues within the same strand, forming fluorescent and non-fluorescent crosslinks, respectively. nih.gov To mitigate this, probe sequences can be designed to minimize the presence of reactive bases, for example, by replacing thymidine with deoxyuridine. nih.gov

Below is a table summarizing the design considerations for oligonucleotide probes containing thiouridine analogs:

| Feature | Design Consideration | Rationale |

| Probe Sequence | Minimize self-complementarity and secondary structures. | Prevents the formation of hairpins and self-dimers that can interfere with target binding. |

| Analog Placement | Position the thiouridine analog strategically within the probe. | The position can influence crosslinking efficiency and specificity with the target sequence. |

| Flanking Bases | Avoid placing bases prone to intrastrand crosslinking (e.g., thymine) near the analog. | Reduces the likelihood of false-positive signals from intramolecular reactions. nih.gov |

| Modifications | Incorporate other modifications (e.g., 2'-O-methyl) to enhance binding affinity and nuclease resistance. nih.govrsc.org | Improves probe stability and performance in biological samples. |

Metabolic Labeling Approaches for RNA Dynamics Analysis

Metabolic labeling with thiouridine analogs is a powerful strategy to study the life cycle of RNA molecules, from their synthesis to their eventual degradation. escholarship.org By introducing these analogs into cells, researchers can tag and track newly transcribed RNA, providing a dynamic view of the transcriptome.

Potential Utility in RNA Synthesis and Degradation Studies (e.g., SLAM-seq, TUC-seq, TimeLapse-seq)

Thiolated nucleosides, particularly 4-thiouridine (4sU), are central to several high-throughput sequencing methods designed to measure RNA synthesis and degradation rates. rsc.orgnih.gov Techniques such as SLAM-seq (thiol(SH)-linked alkylation for the metabolic sequencing of RNA), TUC-seq (thiouridine-to-cytidine conversion sequencing), and TimeLapse-seq rely on the metabolic incorporation of 4sU into nascent RNA transcripts. rsc.orgnih.govbiorxiv.orgresearchgate.netoup.com

The core principle of these methods involves the chemical modification of the incorporated 4sU, which leads to a specific base change during reverse transcription in the preparation of sequencing libraries. biorxiv.org For example, in SLAM-seq, the thiol group of 4sU is alkylated with iodoacetamide (B48618), causing it to be read as cytosine (C) instead of thymine (T) by reverse transcriptase. biorxiv.orgresearchgate.netlexogen.com This T-to-C conversion allows for the computational identification of newly synthesized RNA molecules from the pool of pre-existing, unlabeled RNA. biorxiv.org TUC-seq and TimeLapse-seq employ different chemical treatments to achieve a similar conversion of 4sU to a cytidine (B196190) analog. oup.comnih.govnih.gov

By performing pulse-chase experiments with 4sU, researchers can determine the rates of both RNA synthesis (by measuring the appearance of T-to-C conversions over time) and degradation (by measuring their disappearance). nih.govnih.gov These methods have been instrumental in revealing the dynamics of gene expression regulation.

The table below compares the key features of these metabolic labeling techniques:

| Method | Chemical Treatment | Principle of Detection |

| SLAM-seq | Iodoacetamide (IAA) | Alkylation of 4sU leads to a T>C transition during reverse transcription. biorxiv.orgresearchgate.net |

| TUC-seq | Osmium tetroxide (OsO₄) | Osmium tetroxide-mediated conversion of 4sU to a cytidine analog. nih.govnih.gov |

| TimeLapse-seq | 2,2,2-trifluoroethylamine (TFEA) and sodium periodate (NaIO₄) | Chemical conversion of 4sU to a cytidine derivative. oup.comnih.gov |

Evaluation of Analog Incorporation Efficiency into Nascent RNA

The success of metabolic labeling experiments hinges on the efficient incorporation of the thiouridine analog into newly transcribed RNA. rsc.org When 4-thiouridine (4sU) is added to cell culture media, it is taken up by cells, phosphorylated to 4sU-triphosphate (4sUTP), and then used by RNA polymerases as a substrate for transcription. escholarship.orgnih.gov

The efficiency of 4sU incorporation can vary depending on several factors, including the cell type, the concentration of 4sU, and the duration of the labeling period. escholarship.orgresearchgate.net Some cell types may have lower levels of the nucleoside transporters required for 4sU uptake, leading to less efficient labeling. nih.gov To address this, researchers have explored the development of 4sU prodrugs, such as 5'-monophosphate derivatives, which can permeate cells more easily and bypass the potentially rate-limiting initial phosphorylation step. rsc.org

It is also important to consider that high concentrations or prolonged exposure to 4sU can have cytotoxic effects or perturb normal RNA metabolism, such as by inhibiting ribosomal RNA synthesis. researchgate.netnih.govnih.gov Therefore, it is crucial to optimize the labeling conditions for each experimental system to ensure sufficient incorporation for detection without causing significant cellular stress. escholarship.org

The following table provides recommended concentrations of 4sU for metabolic labeling based on the duration of the labeling period:

| Duration of Labeling (minutes) | Recommended 4sU Concentration (µM) |

| <10 | 500–20,000 |

| 15–30 | 500–1,000 |

| 60 | 200–500 |

| 120 | 100–200 |

This data is adapted from studies on various mammalian cell lines and serves as a general guideline. Optimal concentrations may vary between cell types. escholarship.org

Structural Elucidation and Conformational Studies of Nucleic Acids Containing Thiouridine Analogs

The substitution of an oxygen atom with a sulfur atom in the uridine (B1682114) base can have significant effects on the structural and thermodynamic properties of nucleic acids. nih.govresearchgate.net These alterations are leveraged in structural biology to probe the conformation of RNA and DNA and to understand the role of modified nucleosides in biological processes.

Studies comparing the effects of 2-thiouridine (s²U) and 4-thiouridine (s⁴U) on RNA duplex stability have revealed that the position of the sulfur atom is critical. nih.govresearchgate.net Using UV thermal melting and NMR spectroscopy, it has been shown that an RNA duplex containing s²U is significantly more stable than an unmodified duplex, while a duplex containing s⁴U is less stable. nih.gov For example, in one study, a pentamer RNA duplex with a central s²U had a melting temperature (Tm) of 30.7°C, compared to 19.0°C for the unmodified control and 14.5°C for the s⁴U-containing duplex. nih.gov

The stabilizing effect of 2-thiouridine is attributed to its preference for the C3'-endo sugar pucker conformation, which pre-organizes the RNA strand into an A-form helix, reducing the entropic cost of duplex formation. nih.govacs.org This conformational rigidity can also influence the structure of adjacent nucleotides. nih.gov In contrast, the destabilizing effect of 4-thiouridine in a duplex suggests that it may introduce local structural perturbations.

These findings are crucial for interpreting the results of experiments that use thiouridine analogs. For instance, the incorporation of 4sU in metabolic labeling studies could potentially alter the secondary structure of some RNA molecules, which might influence their interactions with proteins or their processing. nih.gov Understanding the structural consequences of these modifications is therefore essential for the accurate interpretation of functional data.

The table below summarizes the observed effects of 2- and 4-thiouridine on RNA duplex stability:

| Modification | Effect on Duplex Stability (Tm) | Structural Implication |

| 2-Thiouridine (s²U) | Stabilizing | Promotes C3'-endo sugar pucker and A-form helical conformation. nih.govnih.gov |

| 4-Thiouridine (s⁴U) | Destabilizing | May introduce local structural perturbations. nih.gov |

Advanced Analytical Methodologies for Characterization and Detection of 5 Methyl 4 Thiouridine

Spectroscopic Analysis for Structural Elucidation

For 4-thiouridine (B1664626) (s4U), UV-Vis spectroscopy is a fundamental tool for detection. The thiocarbonyl group in s4U results in a characteristic absorption maximum around 330-335 nm, distinguishing it from canonical nucleosides. nih.govresearchgate.net Chemical modification of the thiol group, for instance through alkylation, leads to a blue shift in the absorption maximum to around 297-303 nm, which can be used to monitor reaction efficiency. researchgate.netnih.gov

Circular Dichroism (CD) spectroscopy has been used to study the conformation of s4U within tRNA. The CD spectrum of s4U is sensitive to its environment, and changes in the spectrum can indicate alterations in the tRNA tertiary structure. nih.gov For the related compound 5-methyl-2-thiouridine (B1588163), a positive CD band is observed, and its profile changes with the thermal denaturation of the tRNA molecule. nih.gov

Mass Spectrometry for Identification and Quantification in Complex Biological Mixtures

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the identification and quantification of modified nucleosides, including thiolated species. nih.govacs.org This technique allows for the determination of the precise mass of the nucleoside and its fragments, confirming its identity. wikipedia.org In studies of 4-thiouridine, LC-MS is used to confirm the products of chemical derivatization reactions, such as the addition of iodoacetamide (B48618) (IAA) or biotin-coupled reagents. researchgate.netresearchgate.net The high sensitivity of MS enables the detection of these modified nucleosides in complex biological mixtures like tRNA digests. nih.govoup.com

Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC) is essential for the separation and purification of modified nucleosides from total RNA or tRNA digests. nih.govnih.gov Reversed-phase columns, such as C18 or C30, are commonly used to separate nucleosides based on their hydrophobicity. nih.govnih.gov The retention time, combined with UV-Vis spectral data from a photodiode array (PDA) detector, allows for the identification and quantification of specific modifications like 4-thiouridine. nih.govacs.org The coupling of HPLC with mass spectrometry (LC-MS/MS) provides an even higher level of specificity and sensitivity, making it the gold standard for analyzing post-transcriptional modifications. researchgate.net

Sequencing-Based Approaches for Site-Specific Profiling of Modified Nucleosides

Next-generation sequencing (NGS) methods have been developed to map the location of 4-thiouridine (s4U) across the transcriptome. illumina.com Techniques like Thiol(SH)-linked alkylation for the metabolic sequencing of RNA (SLAM-seq) and TUC-seq rely on the chemical modification of s4U. researchgate.netnih.gov The incorporated and chemically derivatized s4U is misread as a cytidine (B196190) by reverse transcriptase during the library preparation for sequencing. By comparing the sequencing data of treated and untreated samples, U-to-C transitions can be identified, pinpointing the location of s4U incorporation. researchgate.netnih.gov These methods are powerful for studying RNA dynamics, such as transcription and decay rates. nih.govrsc.org

Chemical Derivatization for Enhanced Detection and Labeling

The unique reactivity of the thiol group in 4-thiouridine allows for specific chemical derivatization, which is crucial for its detection and enrichment. Thiol-reactive reagents like iodoacetamide (IAA) can covalently attach a carboxyamidomethyl group. researchgate.net More complex reagents coupled to biotin, such as biotin-coupled 2-aminoethyl-methanethiosulfonate (MTSEA biotin-XX) or iodoacetyl-PEG2-biotin (BIA), are widely used. nih.govacs.org This biotinylation allows for the affinity purification of s4U-containing RNA using streptavidin-coated beads, enabling the enrichment of newly transcribed RNA for downstream analysis. nih.govnih.gov The efficiency and specificity of these derivatization reactions are critical for the successful application of s4U as a metabolic label. nih.gov

Comparative Research and Future Perspectives for 5 Methyl 4 Thiouridine

Comparative Analysis with Other Thiouridine Isomers

Thiouridine isomers, which are variations of the uridine (B1682114) molecule where an oxygen atom is replaced by a sulfur atom, exhibit distinct chemical and biological properties based on the position of the sulfur substitution. These differences are particularly relevant in the context of RNA structure and function.

Distinctive Chemical Reactivity and Biological Impact

The chemical reactivity of thiouridine isomers is significantly influenced by the location of the sulfur atom. For instance, 4-thiouridine (B1664626) (s⁴U) is known for its photo-reactivity. When exposed to UV light (around 365 nm), s⁴U can form covalent crosslinks with proteins, making it a valuable tool for studying RNA-protein interactions in vivo nih.govjenabioscience.com. This property allows researchers to "capture" and identify proteins that are in close proximity to the modified RNA at a specific moment. The 5-halogenated derivatives of 4-thiouridine, such as 5-fluoro- and 5-chloro-4-thiouridines, also exhibit high photoreactivity and can form fluorescent crosslinks with thymidine researchgate.net.

In contrast, 2-thiouridine (s²U) and its derivatives are more involved in stabilizing specific RNA structures. The sulfur atom at the C2 position of the uridine base in 2-thiouridine derivatives, often found at the wobble position of tRNAs, plays a crucial role in ensuring accurate codon recognition during protein synthesis nih.gov. While direct comparative studies on the chemical reactivity of 5-Methyl-4-thiouridine are limited, the presence of the methyl group at the 5th position is known to influence the local conformation of the nucleoside.

The biological impact of these isomers also varies. The 2-thiouridine modification is critical for the proper folding and function of tRNAs, and its absence can lead to translation errors nih.gov. 4-thiouridine, on the other hand, is not as directly involved in the catalytic steps of translation but its ability to be incorporated into nascent RNA makes it a useful metabolic label to study RNA dynamics youtube.com. The biological impact of this compound is less characterized, but the presence of the 5-methyl group, as seen in the related compound 5-methyluridine (B1664183) (m⁵U), can modulate ribosome translocation researchgate.netpnas.orgbiorxiv.orgnih.govnih.gov.

Differential Effects on Nucleic Acid Structure and Function (e.g., tRNA stability, ribosome translocation)

The position of the sulfur atom in thiouridine isomers has a profound effect on the structure and stability of nucleic acids, particularly transfer RNA (tRNA). 2-thiouridine and its derivatives at the wobble position (position 34) of the tRNA anticodon loop are known to restrict the conformational flexibility of the nucleoside. This rigidity is crucial for preventing misreading of codons during translation by ensuring proper codon-anticodon pairing.

The 5-methyl group, as seen in 5-methyluridine (m⁵U) at position 54 of the TΨC loop of tRNA, plays a significant role in modulating the translocation step of protein synthesis researchgate.netpnas.orgbiorxiv.orgnih.govnih.gov. The TΨC loop interacts with the ribosome during translation, and modifications in this region can affect the movement of the ribosome along the mRNA. Studies have shown that the absence of the m⁵U54 modification can desensitize the ribosome to certain translocation inhibitors pnas.orgbiorxiv.orgnih.govnih.gov. While direct evidence for this compound's role in ribosome translocation is not available, the combined presence of the 4-thio modification and the 5-methyl group suggests it could potentially influence both RNA-protein interactions and the dynamics of ribosome movement.

| Isomer | Position in tRNA | Primary Effect on Nucleic Acid Structure and Function |

| 2-Thiouridine (s²U) | Wobble position (34) | Restricts conformational flexibility, enhances codon recognition fidelity. |

| 4-Thiouridine (s⁴U) | Various | Can be used as a photo-crosslinking agent to study RNA-protein interactions. |

| 5-Methyluridine (m⁵U) | TΨC loop (position 54) | Modulates ribosome translocation. |

| This compound | Not well characterized | Potentially combines the properties of 4-thiouridine and 5-methyluridine. |

Emerging Research Avenues in Epitranscriptomics and RNA Biology utilizing Thionucleoside Analogs

The field of epitranscriptomics, which studies the role of chemical modifications on RNA, is rapidly expanding, and thionucleoside analogs are proving to be invaluable tools in this research. These analogs can be metabolically incorporated into cellular RNA, allowing for the tracking and analysis of RNA dynamics.

One of the key emerging applications is in the metabolic sequencing of RNA. Techniques like SLAMseq (thiol(SH)-linked alkylation for the metabolic sequencing of RNA) utilize the incorporation of 4-thiouridine (s⁴U) into newly transcribed RNA youtube.com. The incorporated s⁴U can then be chemically modified, leading to a specific base change during reverse transcription. This allows for the identification and quantification of newly synthesized transcripts, providing insights into transcription rates, RNA processing, and decay.

Thionucleoside analogs are also being used to map RNA-protein interaction sites with high resolution. Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP) is a powerful technique that uses 4-thiouridine to crosslink RNA to its binding proteins in living cells jenabioscience.com. Upon UV irradiation, the s⁴U forms a covalent bond with the interacting amino acids of the protein. Subsequent sequencing of the crosslinked RNA fragments reveals the precise binding sites of the protein on a transcriptome-wide scale.

Furthermore, the development of chemoenzymatic methods for the synthesis of novel thionucleoside analogs is opening up new possibilities for probing RNA function digitellinc.com. These methods allow for the creation of custom-designed nucleosides with specific properties, such as fluorescent tags or bioorthogonal handles, which can be used for a variety of applications in RNA biology.

Advanced Approaches for Mechanistic Elucidation and Application Development in Chemical Biology

Chemical biology approaches are being developed to gain a deeper understanding of the mechanisms by which thionucleosides and other modified nucleotides function, and to develop new applications for these molecules.

Photo-crosslinking, as mentioned earlier, is a cornerstone of these advanced approaches. By incorporating photoreactive thionucleosides like 4-thiouridine into RNA, researchers can study the dynamic interactions between RNA and proteins within their native cellular context nih.govjenabioscience.comnih.gov. The ability to trigger the crosslinking reaction with light provides temporal control, allowing for the study of transient interactions that are difficult to capture with other methods.

The enzymatic synthesis and incorporation of nucleoside analogs into RNA is another powerful approach nih.govmdpi.comresearchgate.net. By using enzymes like RNA polymerases, researchers can site-specifically introduce modified nucleosides into RNA molecules. This allows for precise studies on the effects of a single modification on RNA structure, function, and interaction with other molecules. This approach is particularly useful for elucidating the mechanistic roles of naturally occurring RNA modifications.

常见问题

Basic Research Questions

Q. What are the standard protocols for synthesizing 5-methyl-4-thiouridine, and how can purity be verified?

- Methodological Answer : Synthesis typically involves nucleophilic substitution of precursor uridine derivatives (e.g., 5-pivaloyloxymethyluridine) with thiolating agents. Purification is achieved via reverse-phase HPLC or silica gel chromatography. Purity is confirmed using -NMR and LC-MS, with specific attention to sulfur incorporation (C-S bond stretching at ~700 cm in IR spectroscopy) .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR : -NMR for methyl group identification (δ ~1.5–2.0 ppm) and sulfur-induced deshielding of adjacent protons.

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 317.1).

- HPLC : C18 columns with UV detection at 260 nm for assessing purity and stability under varying pH conditions .

Q. How does the methyl group at the 5-position influence the compound’s solubility and stability in aqueous buffers?

- Methodological Answer : The methyl group enhances hydrophobicity, reducing solubility in polar solvents. Stability studies involve incubating the compound in PBS (pH 7.4) or Tris-HCl (pH 8.0) at 37°C, followed by HPLC quantification of degradation products over 24–72 hours. Conflicting data on stability under oxidative conditions (e.g., HO) should be addressed using controlled argon environments to minimize thiol oxidation .

Advanced Research Questions

Q. What experimental designs are optimal for studying the role of this compound in RNA modification and translation regulation?

- Methodological Answer : Use site-directed mutagenesis to replace endogenous uridine with this compound in model RNAs (e.g., tRNA). Measure translational fidelity via luciferase reporter assays in eukaryotic cell lines. Control for off-target effects by comparing with non-thiolated analogs (e.g., 5-methyluridine) .

Q. How can conflicting data on the compound’s interaction with DNA polymerases be resolved?

- Methodological Answer : Contradictory reports on its incorporation into DNA vs. RNA require:

- Kinetic assays : Measure and for DNA polymerases (e.g., Taq) using radiolabeled this compound triphosphate.

- Structural analysis : X-ray crystallography of polymerase-active sites to assess steric hindrance from the methyl-thio moiety. Cross-validate findings using isothermal titration calorimetry (ITC) to quantify binding affinities .

Q. What strategies address challenges in quantifying this compound’s metabolic turnover in vivo?

- Methodological Answer : Use stable isotope labeling (e.g., -methyl or ) coupled with LC-MS/MS. Track metabolite ratios in tissue homogenates, normalizing to housekeeping nucleotides (e.g., ATP). For conflicting turnover rates, compare pulse-chase experiments in wild-type vs. knockout models of sulfur metabolism enzymes (e.g., thioredoxin reductase) .

Q. How do modifications at the 4-thio position affect the compound’s UV crosslinking efficiency in RNA-protein interaction studies?

- Methodological Answer : Perform UV irradiation (λ = 365 nm) of RNA-protein complexes containing this compound. Analyze crosslinking efficiency via SDS-PAGE and Western blotting. Optimize irradiation time (5–30 min) and compare with 4-thiouridine controls to isolate methyl-specific effects. Address variability by standardizing RNA concentrations and using RNase inhibitors .

Guidelines for Addressing Data Contradictions

- Systematic Reviews : Conduct meta-analyses of stability or interaction studies, applying PRISMA frameworks to assess bias (e.g., AMSTAR-2 tool) .

- Method Harmonization : Replicate experiments under identical buffer conditions (e.g., ionic strength, temperature) to isolate variables causing discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。